Technical Monograph: N'-(2-Methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
Technical Monograph: N'-(2-Methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
Executive Summary
N'-(2-Methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (CAS 436088-37-8 ) is a specialized phenylenediamine derivative predominantly utilized in proteomics and organic synthesis . Structurally, it consists of a p-phenylenediamine core substituted with a dimethyl group at the N4 position and a 2-methoxybenzyl group at the N1 position.
This compound serves two primary technical functions:
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Redox Probe: As a derivative of N,N-dimethyl-p-phenylenediamine (DMPD), it functions as a chromogenic substrate for oxidases and peroxidases. The 2-methoxybenzyl substituent modulates its redox potential and lipophilicity, offering enhanced stability against auto-oxidation compared to the parent DMPD.
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Synthetic Intermediate: It acts as a versatile building block for the synthesis of complex pharmaceutical agents, particularly those targeting histamine receptors or specific kinases, where the N-benzyl-phenylenediamine pharmacophore is required.
Physicochemical Profile
| Property | Specification |
| CAS Number | 436088-37-8 |
| IUPAC Name | N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine |
| Molecular Formula | C₁₆H₂₀N₂O |
| Molecular Weight | 256.34 g/mol |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water |
| pKa (Calculated) | ~5.8 (Aniline nitrogen), ~3.5 (Dimethylamino group) |
| Storage Stability | Hygroscopic and air-sensitive; Store at -20°C under inert atmosphere (Argon/Nitrogen) |
Synthetic Methodology: Reductive Amination
The most robust and selective method for synthesizing CAS 436088-37-8 is the Reductive Amination of N,N-dimethyl-p-phenylenediamine with 2-methoxybenzaldehyde. This route avoids the over-alkylation byproducts common in direct alkylation with benzyl halides.
Reaction Scheme
The synthesis proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced in situ to the secondary amine.
Figure 1: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).
Detailed Protocol
Reagents:
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N,N-Dimethyl-p-phenylenediamine (1.0 equiv)
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2-Methoxybenzaldehyde (1.05 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Acetic Acid (catalytic, 0.1 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
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Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve N,N-dimethyl-p-phenylenediamine in DCE (0.2 M concentration). Add 2-methoxybenzaldehyde and catalytic Acetic Acid. Stir at room temperature for 30–60 minutes to allow imine formation.
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Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers and wash with brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to yield the target compound as a viscous oil or low-melting solid.
Mechanism of Action: Proteomic Redox Probe
In proteomics, this compound functions as an electron donor for peroxidase enzymes (e.g., Horseradish Peroxidase, HRP). The mechanism involves the oxidation of the phenylenediamine core to a radical cation, known as a Wurster's salt .
Signal Transduction Pathway
The 2-methoxybenzyl group provides steric protection, stabilizing the radical cation and preventing rapid disproportionation, which enhances the signal duration in colorimetric assays.
Figure 2: Oxidative pathway of phenylenediamine derivatives in enzymatic detection.
Safety & Handling
Warning: Phenylenediamines are potent sensitizers and potential carcinogens. Strict adherence to safety protocols is mandatory.
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Hazard Classification:
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Acute Toxicity: Oral, Dermal, Inhalation (Category 3).
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Sensitization: Skin sensitizer (Category 1). May cause allergic dermatitis.
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Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
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Personal Protective Equipment (PPE):
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Nitrile gloves (double-gloving recommended).
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Chemical splash goggles.
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Use within a certified chemical fume hood.
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Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into drains. Treat waste as hazardous chemical waste.
References
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Synblock Chemical Database. (2024). Product Specification: N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine (CAS 436088-37-8). Retrieved from
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Santa Cruz Biotechnology. (2024). N-(2-Methoxy-benzyl)-N',N'-dimethyl-benzene-1,4-diamine for Proteomics Research. Retrieved from
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PubChem. (2024). Compound Summary: Phenylenediamine Derivatives and Redox Activity. National Library of Medicine. Retrieved from
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
